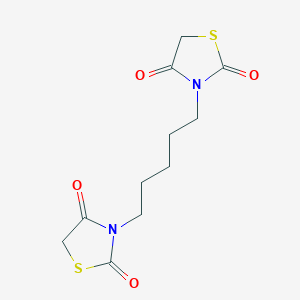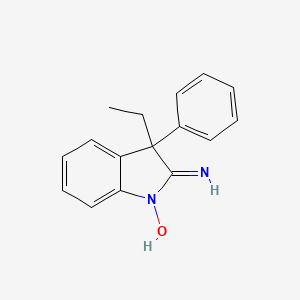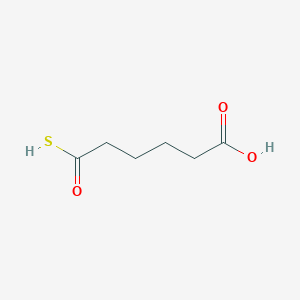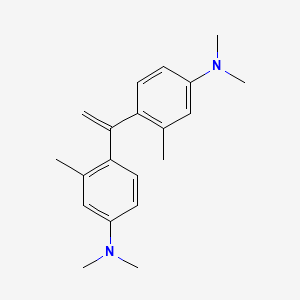
4,4'-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) is an organic compound characterized by its unique structure, which includes two N,N,3-trimethylaniline groups connected by an ethene-1,1-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) typically involves a condensation reaction. One common method is the reaction of N,N,3-trimethylaniline with an appropriate ethene-1,1-diyl precursor under acidic conditions, such as using p-toluenesulfonic acid as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic characteristics.
Biological Research: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism by which 4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) exerts its effects involves its interaction with molecular targets and pathways. The compound’s electronic structure allows it to participate in electron transfer processes, which can influence various biochemical pathways. Its interaction with specific enzymes or receptors can modulate their activity, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(N,N-diphenylaniline): Similar structure but with diphenylaniline groups instead of trimethylaniline.
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Contains methoxyphenol groups, offering different electronic properties.
4,4’-(Ethene-1,2-diyl)dipyridinium: Features pyridinium groups, used in coordination chemistry.
Uniqueness
4,4’-(Ethene-1,1-diyl)bis(N,N,3-trimethylaniline) is unique due to its specific electronic properties and structural configuration, which make it suitable for specialized applications in organic electronics and materials science. Its trimethylaniline groups provide distinct reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61359-83-9 |
|---|---|
Molekularformel |
C20H26N2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-[1-[4-(dimethylamino)-2-methylphenyl]ethenyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C20H26N2/c1-14-12-17(21(4)5)8-10-19(14)16(3)20-11-9-18(22(6)7)13-15(20)2/h8-13H,3H2,1-2,4-7H3 |
InChI-Schlüssel |
NDPHONJMRACELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(C)C)C(=C)C2=C(C=C(C=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


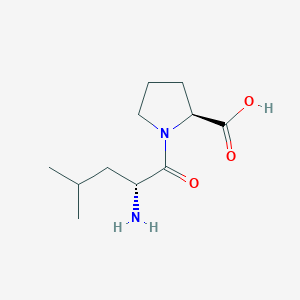
![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
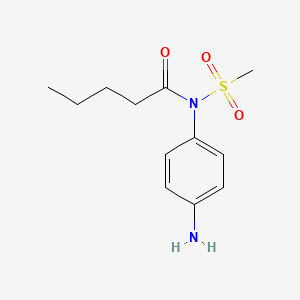
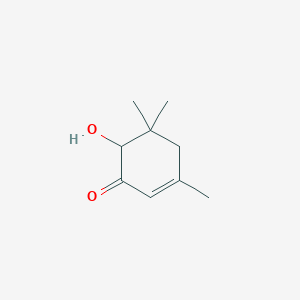
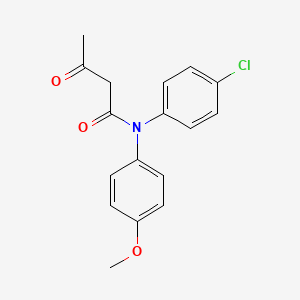
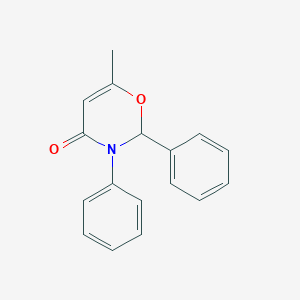
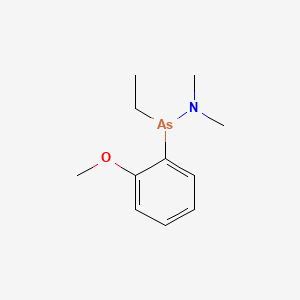
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
